2-Bromo-3-nitropyridine

Vue d'ensemble

Description

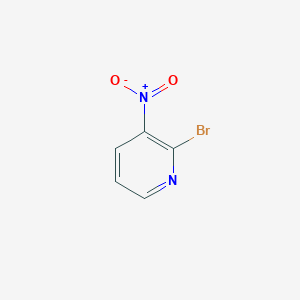

2-Bromo-3-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a yellow to orange crystalline powder that is used in various chemical syntheses. This compound is notable for its bromine and nitro functional groups, which confer unique reactivity and make it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitropyridine can be synthesized from 3-nitropyridine-2-amine. The synthesis involves the bromination of 3-nitropyridine-2-amine using bromine in the presence of a suitable solvent such as acetic acid . The reaction typically proceeds under mild conditions, yielding this compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production .

Analyse Des Réactions Chimiques

Key Chemical Reactions

2-Bromo-3-nitropyridine can undergo several types of chemical reactions due to the presence of bromine and nitro functional groups [1, 3]:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amino group.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions .

- Coupling Reactions: this compound-4-carboxylic acid can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

4.1. Substitution Reactions

The bromine atom in this compound can be readily substituted by various nucleophiles.

- Reagents and Conditions :

- Process :

- Products : Substituted pyridines with various functional groups.

4.2. Reduction Reactions

The nitro group (NO2) in this compound can be reduced to an amino group (NH2).

- Reagents and Conditions :

- Reducing agents like hydrogen gas in the presence of a catalyst.

- Metal hydrides.

- Catalysts such as palladium on carbon (Pd/C) or nickel catalysts.

- Process :

- The reduction is typically carried out in a solvent under a hydrogen atmosphere or with a metal hydride.

- A catalyst is often used to facilitate the reaction.

- Product : 2-bromo-3-aminopyridine-4-carboxylic acid.

4.3. Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the pyridine ring .

- Reagents and Conditions

- Process

- The reaction involves dissolving this compound in a suitable solvent .

- An electrophilic reagent is added, and the reaction is carried out under specific temperature and reaction time conditions .

*Notably, research indicates that the reaction is intramolecular with respect to the pyridine compound . NMR spectroscopy showed that N-nitropyridinium nitrate formed in the reaction of pyridine with N2O5 reacted with the pH dependent mixture of SO2xH2O and HSO3 – to give two dihydropyridine sulfonic acids .

4.4. Reactions with S-Nucleophiles

2-Methyl-3-nitropyridines react with S-nucleophiles under mild conditions, leading to the substitution of the 3-NO2 group. The selectivity is influenced by the substituents at positions 2 and 5 .

| Substrate | R1 | n | R2 | Product, Isolated Yield (%) |

|---|---|---|---|---|

| 2a | NO2 | 0 | PhCH2 | 5a, 70 |

| 3b | Br | 1 | PhCH2 | 5b, 96 |

| 3b | Br | 1 | 4-Cl-C6H4 | 5c, 95 |

| 2b | Br | 0 | PhCH2 | 5d, 65 |

| 2c | CF3 | 0 | PhCH2 | 5e, 60 |

| 3c | CF3 | 1 | PhCH2 | 5f, 52 |

4.5. Coupling Reactions

This compound-4-carboxylic acid can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.

- Reagents and Conditions :

- Boronic acids.

- Palladium catalysts.

- Bases like potassium carbonate in organic solvents.

- Process :

- The reaction involves coupling this compound with a boronic acid in the presence of a palladium catalyst and a base.

- Product : Biaryl compounds with extended conjugation.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- 2-Bromo-3-nitropyridine serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. The bromine and nitro groups can undergo various chemical transformations, enabling the introduction of functional groups essential for biological activity. For example, the nitro group can be reduced to an amino group, a common feature in many drugs targeting specific biological receptors or enzymes .

Diversity of Drug Candidates

- The compound allows for the synthesis of numerous drug candidates with varied pharmacological profiles. These include compounds that exhibit antibacterial, antiviral, antifungal, or anticancer activities depending on the specific modifications made during synthesis .

Organic Electronics

Fabrication of Electronic Materials

- In organic electronics, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to participate in nucleophilic substitution reactions makes it suitable for creating materials with enhanced electronic properties .

Agrochemicals

Enhancing Pesticides and Herbicides

- The compound plays a significant role in formulating agrochemicals by improving the efficacy of pesticides and herbicides. This application is critical for increasing crop yields and ensuring agricultural productivity .

Material Science

Advancements in Nanotechnology

- In material science research, this compound is employed to create new polymers and materials with unique properties. Its reactivity facilitates advancements in nanotechnology by allowing researchers to tailor materials for specific applications .

Biochemical Applications

Biochemical Assays and Studies

- The compound is also used in biochemical assays, aiding researchers in understanding enzyme interactions and cellular processes. Its ability to modify biological molecules enhances its utility in various biochemical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Key intermediate for synthesizing diverse drug candidates with biological activity |

| Organic Electronics | Used in OLEDs and organic solar cells to enhance electronic properties |

| Agrochemicals | Improves efficacy of pesticides and herbicides for better crop yields |

| Material Science | Aids in creating new polymers and materials for advancements in nanotechnology |

| Biochemical Research | Utilized in assays to study enzyme interactions and cellular processes |

Case Studies

- Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria when modified to include amino groups .

- Organic Electronics : Research highlighted that incorporating this compound into OLED formulations improved light emission efficiency by optimizing charge transport properties .

- Agrochemical Efficacy : Field trials indicated that formulations containing derivatives of this compound significantly increased crop resistance to pests compared to standard treatments .

Mécanisme D'action

The mechanism of action of 2-Bromo-3-nitropyridine in chemical reactions involves the activation of the bromine and nitro groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. These functional groups facilitate various transformations, making the compound a versatile intermediate .

Comparaison Avec Des Composés Similaires

- 2-Chloro-3-nitropyridine

- 2-Fluoro-3-nitropyridine

- 2-Iodo-3-nitropyridine

Comparison: 2-Bromo-3-nitropyridine is unique due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogues. Additionally, the bromine atom’s ability to participate in cross-coupling reactions is advantageous for synthesizing complex molecules .

Activité Biologique

2-Bromo-3-nitropyridine is a compound that has attracted considerable attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant synthesis methods and case studies.

Molecular Structure:

- Molecular Formula: CHBrNO

- Molecular Weight: 202.993 g/mol

- Density: 1.8 ± 0.1 g/cm³

- Melting Point: 122-125 °C

- Boiling Point: 244 °C at 760 mmHg

The presence of bromine and nitro groups on the pyridine ring enhances the compound's reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. These compounds often undergo reduction to form reactive intermediates that can damage microbial DNA, leading to cell death. For instance, studies on related nitro compounds have demonstrated their effectiveness against various pathogens through mechanisms involving oxidative stress and covalent binding to cellular components .

| Compound | Mechanism of Action | Target Pathogens |

|---|---|---|

| This compound | Reduction to reactive intermediates | Bacteria, Fungi |

| Metronidazole | Nitro group reduction | Anaerobic bacteria |

| Chloramphenicol | Protein synthesis inhibition | Gram-positive bacteria |

Anti-inflammatory Activity

Nitro compounds also play a role in modulating inflammatory responses. The anti-inflammatory effects of nitro fatty acids have been linked to their ability to interact with signaling proteins involved in inflammation . For example, studies have shown that certain nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical in inflammatory pathways.

Anticancer Activity

Recent investigations suggest that this compound derivatives may possess anticancer properties. The compound's structure allows it to act as a hypoxia-activated prodrug, targeting cancer cells that thrive in low oxygen environments. In vitro studies have indicated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies

A notable case study involving related compounds highlights the potential toxicity of nitro-containing pyridines. A report documented a case of methemoglobinemia following exposure to 5-bromo-2-nitropyridine, which shares structural similarities with this compound. Symptoms included dizziness, cyanosis, and acute renal failure, emphasizing the need for caution when handling such compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Diazotization Method:

- Reagents: 2-amino-3-nitropyridine, copper(I) bromide.

- Conditions: Acidic medium.

- This method is favored for its high yield and straightforward procedure.

-

Cross-Coupling Reactions:

- Utilized in the synthesis of biaryl compounds which serve as intermediates in drug development.

Propriétés

IUPAC Name |

2-bromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUFLITCDHRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339263 | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19755-53-4 | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Bromo-3-nitropyridine in the synthesis of the anticancer compounds described in the research?

A1: this compound serves as a crucial starting material in the synthesis of both 7-anilino-6-azaindole-1-sulfonamides and 7-aryl-6-azaindole-1-sulfonamides. The research highlights its reaction with vinyl magnesiumbromide, leading to the formation of 7-bromo-6-azaindole. [] This intermediate is then further modified to introduce various substituents at the 7-position, ultimately yielding the target 6-azaindole-1-sulfonamide derivatives.

Q2: How does the structure of the synthesized compounds relate to their anticancer activity?

A2: The study explores the structure-activity relationship (SAR) of the synthesized compounds and reveals that 7-aryl-6-azaindole-1-sulfonamide derivatives exhibit more potent antiproliferative activity compared to 7-anilino-6-azaindole-1-sulfonamide derivatives. [] This suggests that the presence of an aryl group directly attached to the 7-position of the 6-azaindole scaffold is favorable for enhancing the anticancer activity. Further research is necessary to understand the precise mechanism underlying this observation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.